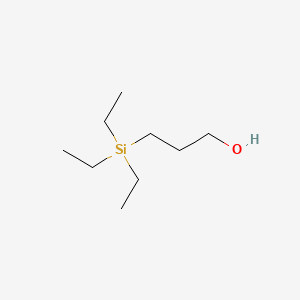

1-Propanol, 3-(triethylsilyl)-

Description

Contextualization within Modern Organosilicon Chemistry

Organosilicon chemistry has evolved from a niche area of study into a cornerstone of modern synthetic and materials chemistry. rsc.org The field's growth is propelled by the unique electronic and structural properties of silicon-containing molecules. rsc.org Unlike carbon, silicon's ability to form hypervalent complexes, where it can be bonded to five or six other atoms, opens up distinct reaction pathways and molecular architectures. rsc.orglibretexts.org

The formation of silicon-carbon and silicon-oxygen bonds are fundamental transformations in this field. bohrium.com Silicon-carbon bonds are typically stable and form the backbone of many organosilicon compounds, while silicon-oxygen bonds, found in silyl (B83357) ethers and siloxanes, are crucial for their use as protecting groups and in materials like silicones. bohrium.comlibretexts.orgresearchgate.net The development of methods to create these bonds, such as hydrosilylation and reactions involving organometallic reagents, has been a major focus of research. zmsilane.comthieme-connect.com

Significance of Silylated Alcohols in Advanced Synthetic Design

Silylated alcohols, also known as silyl ethers, are a class of compounds where a silicon atom is bonded to an alkoxy group. libretexts.orgwikipedia.org They are of paramount importance in organic synthesis, primarily serving as protecting groups for alcohols. libretexts.orgwikipedia.orgfiveable.me The hydroxyl group of an alcohol is often reactive under various conditions, and temporarily replacing the acidic proton with a silyl group allows chemists to perform reactions on other parts of a molecule without unintended side reactions involving the alcohol. libretexts.orgfiveable.me

The utility of silyl ethers stems from their ease of installation and removal under specific and often mild conditions. wikipedia.org A variety of silyl groups with different steric and electronic properties are available, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS), allowing for selective protection and deprotection of multiple hydroxyl groups within the same molecule. wikipedia.orgfiveable.me This selectivity is a powerful tool in the multi-step synthesis of complex natural products and pharmaceuticals. wikipedia.orgnumberanalytics.com Beyond protection, the formation of silyl ethers has been developed into a powerful method for enantioselective synthesis, enabling the creation of specific stereoisomers of chiral alcohols. wiley.com

Overview of 1-Propanol (B7761284), 3-(triethylsilyl)- as a Model Compound within Organosilicon Alcohol Chemistry

1-Propanol, 3-(triethylsilyl)- is a specific example of an organosilicon alcohol. It features a propanol (B110389) backbone with a triethylsilyl group attached to the third carbon atom. This structure, with both a hydroxyl group and a silicon-carbon bond, makes it a valuable model compound for studying the interplay of these functionalities.

The synthesis of such compounds can be achieved through various methods, including the dehydrogenative silylation of alcohols, which involves the reaction of an alcohol with a silane (B1218182) in the presence of a catalyst. gelest.com The properties of 1-Propanol, 3-(triethylsilyl)- are influenced by both the alcohol and the organosilicon moieties. For instance, a related compound, 3-(trimethylsilyl)-1-propanol (B47037), is a liquid at room temperature with a boiling point of 111-112 °C at 96 mmHg. sigmaaldrich.comchembk.com

The reactivity of 1-Propanol, 3-(triethylsilyl)- and similar compounds is of significant interest. The hydroxyl group can undergo typical alcohol reactions, while the silicon-carbon bond provides a site for other transformations. For example, these compounds can serve as building blocks in the synthesis of more complex molecules. ontosight.ai The triethylsilyl group, like other silyl groups, can influence the reactivity of nearby functional groups and can be a key element in controlling the outcome of chemical reactions.

Physicochemical Properties of a Related Compound: 3-(trimethylsilyl)-1-propanol

| Property | Value |

| Molecular Formula | C6H16OSi |

| Molecular Weight | 132.28 g/mol |

| Boiling Point | 111-112 °C (at 96 mmHg) |

| Density | 0.832 g/mL (at 25 °C) |

| Refractive Index | n20/D 1.428 |

This data is for the related compound 3-(trimethylsilyl)-1-propanol. sigmaaldrich.comchembk.com

Spectroscopic Data for a Related Compound: 3-(trimethylsilyl)-1-propanol

Spectroscopic techniques are crucial for the characterization of organosilicon compounds. For 3-(trimethylsilyl)-1-propanol, various spectroscopic data are available.

| Spectroscopy Type | Description |

| ¹H NMR | Provides information on the hydrogen atoms in the molecule. |

| ¹³C NMR | Provides information on the carbon atoms in the molecule. |

| ²⁹Si NMR | Provides information on the silicon atom in the molecule. |

| FTIR | Provides information on the functional groups present. |

| Raman | Complements FTIR in providing information about molecular vibrations. |

This table indicates the types of spectroscopic data available for the related compound 3-(trimethylsilyl)-1-propanol. spectrabase.comspectrabase.com

Structure

3D Structure

Properties

IUPAC Name |

3-triethylsilylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22OSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOBSCBSDTUTGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22OSi | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177440 | |

| Record name | 1-Propanol, 3-(triethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.36 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2290-36-0 | |

| Record name | 1-Propanol, 3-(triethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002290360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-(triethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Propanol, 3 Triethylsilyl and Analogues

Alkoxysilane Synthesis Pathways

The formation of the core structure of 1-Propanol (B7761284), 3-(triethylsilyl)- can be achieved through several strategic approaches, primarily involving the creation of the silicon-carbon bond or the silylation of a pre-existing alcohol.

Direct Synthesis Approaches to Organosilanes and Alkoxysilanes

Direct synthesis represents a fundamental approach to forming silicon-carbon bonds. Historically, the Müller-Rochow process has been a cornerstone of industrial organosilane production, typically involving the reaction of silicon with alkyl halides. mdpi.com A more direct route to alkoxysilanes involves the reaction of elemental silicon with alcohols. mdpi.comgoogle.com For the synthesis of compounds like 1-Propanol, 3-(triethylsilyl)-, a key method is the catalytic hydrosilylation of an unsaturated alcohol, such as allyl alcohol, with a hydrosilane like triethylsilane (HSiEt₃). researchgate.net

This reaction, often catalyzed by platinum complexes like Karstedt's catalyst, involves the addition of the Si-H bond across the carbon-carbon double bond of the allyl alcohol. researchgate.net This method is highly effective for forming the Si-C bond at the terminal position, yielding the desired 3-(triethylsilyl)-1-propanol. researchgate.net A significant advantage of this approach is the preferential C-hydrosilylation over O-silylation (dehydrogenative condensation of the alcohol), especially when using specific catalysts. researchgate.net

Another direct method, though less common for this specific target, is the reaction of organometallic reagents with silicon halides. mdpi.com For instance, a Grignard reagent derived from 3-chloro-1-propanol (B141029) (after protecting the hydroxyl group) could theoretically react with triethylsilyl chloride. However, the hydrosilylation of allyl alcohol is generally more efficient and atom-economical.

Catalytic Silylation of Propanols

Catalytic silylation involves the protection of the hydroxyl group of a propanol (B110389) derivative. While this is often seen as a protection strategy, it is also a fundamental method for synthesizing silyl (B83357) ethers from alcohols. researchgate.net In the context of 1-Propanol, 3-(triethylsilyl)-, this section discusses the formation of the triethylsilyl ether from a propanol, which is an analogous reaction to the protection of the hydroxyl group in the target molecule itself.

Electrophilic silylation is the most common method for forming silyl ethers. researchgate.netmdpi.com The reaction typically employs an electrophilic silylating agent, such as a silyl chloride or a more reactive silyl triflate, and a base. mdpi.combeilstein-journals.org

Triethylsilyl Chloride (TESCl) is a widely used reagent for this purpose. The silylation of a primary alcohol like 1-propanol proceeds by reacting it with TESCl in the presence of a suitable base. wikipedia.org Common bases include imidazole (B134444) or hindered amines like 2,6-lutidine, often in aprotic solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). wikipedia.orgacs.org The Corey protocol, using imidazole in DMF, provides a rapid and efficient method for silylation. wikipedia.org The reaction rate is influenced by the choice of solvent and catalyst, with Lewis basic solvents like DMF generally accelerating the process. acs.org

Triethylsilyl Triflate (TESOTf) is a much more reactive silylating agent compared to its chloride counterpart, making it ideal for the silylation of sterically hindered or less reactive alcohols. beilstein-journals.orguni-muenchen.de Silyl triflates can be over 10⁸ times more reactive than the corresponding silyl chlorides. uni-muenchen.de The reaction is typically performed with a hindered, non-nucleophilic base like 2,6-lutidine to prevent side reactions. wikipedia.org Due to their high reactivity, silyl triflates are sensitive to moisture and require anhydrous, inert reaction conditions. wikipedia.org

A formal deoxygenative silylation of primary alcohols has also been developed, involving an in situ bromination of the alcohol followed by a nickel-catalyzed cross-electrophile coupling with a chlorosilane. acs.org

| Reagent | Base/Catalyst | Solvent | Key Features | Citations |

| Triethylsilyl Chloride (TESCl) | Imidazole, 2,6-Lutidine | DMF, DCM | Standard, reliable method; reaction rate is solvent-dependent. | wikipedia.org, acs.org |

| Triethylsilyl Triflate (TESOTf) | 2,6-Lutidine | DCM | Highly reactive, suitable for hindered alcohols; requires inert conditions. | uni-muenchen.de, beilstein-journals.org, wikipedia.org |

| Triethylsilane (HSiEt₃) | K₂CO₃ | DMF/THF | Dehydrogenative silylation, mild conditions, H₂ is the only byproduct. | rsc.org |

| Triethylsilane (HSiEt₃) | B(C₆F₅)₃ | - | Lewis acid-catalyzed dehydrogenative silylation for various alcohols. | gelest.com |

Beyond silyl chlorides and triflates, other reagents can achieve the silylation of hydroxyl groups. Dehydrogenative silylation using hydrosilanes, such as triethylsilane (HSiEt₃) , offers a green alternative. rsc.orggelest.com This reaction can be catalyzed by various systems, including potassium carbonate (K₂CO₃) or strong Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). rsc.orggelest.com A key advantage is that the only byproduct is hydrogen gas (H₂), avoiding the formation of acidic byproducts like HCl. rsc.org

Other silylating agents include silyl amides like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and hexamethyldisilazane (B44280) (HMDS), although these are more commonly used for introducing trimethylsilyl (B98337) groups. researchgate.netmdpi.comresearchgate.net For introducing triethylsilyl groups, triethylsilanol (B1199358) can be activated under Mitsunobu conditions, though this generates stoichiometric byproducts. mdpi.com

The efficiency and selectivity of silylation are governed by both steric and electronic factors of the alcohol substrate, the silicon center, and the reaction conditions.

Steric Effects: The bulkiness of both the silylating agent and the alcohol substrate plays a crucial role. uni-muenchen.de Silyl groups with larger substituents, like triisopropylsilyl (TIPS), are more sterically hindered than smaller groups like trimethylsilyl (TMS). Triethylsilyl (TES) offers an intermediate level of steric bulk. rsc.org This steric hindrance affects the rate of both the formation and the cleavage of the silyl ether. uni-muenchen.de For instance, primary alcohols are silylated much more rapidly than secondary or tertiary alcohols due to reduced steric congestion around the hydroxyl group. wikipedia.org This difference in reactivity allows for the regioselective silylation of primary alcohols in the presence of secondary alcohols. beilstein-journals.orgfishersci.ca

Electronic Effects: The electronic properties of the substituents on the silicon atom also influence reactivity. Electron-withdrawing groups on the silicon atom decrease its sensitivity to acid-catalyzed cleavage but increase its susceptibility to basic hydrolysis. uni-muenchen.de In the context of the alcohol, electron-donating or withdrawing groups near the hydroxyl function can modulate its nucleophilicity, thereby affecting the silylation rate. For example, phenolic alcohols with both electron-donating and withdrawing groups can be successfully silylated with high yields. rsc.org

The interplay between attractive dispersion forces and solvophobic effects can also influence reaction rates, particularly when large aromatic moieties are present in the alcohol or silylating agent. rsc.org

| Factor | Influence on Silylation | Example | Citations |

| Steric Hindrance (Alcohol) | Decreases reaction rate. | Primary alcohols react faster than secondary or tertiary alcohols. | wikipedia.org |

| Steric Hindrance (Silyl Group) | Decreases reaction rate; increases stability of the resulting silyl ether. | Stability: TMS < TES < TBS < TIPS. | uni-muenchen.de |

| Electronic Effects (Silyl Group) | Electron-withdrawing groups increase susceptibility to base-catalyzed hydrolysis. | - | uni-muenchen.de |

| Solvent/Catalyst | Lewis basic solvents (e.g., DMF) can significantly accelerate the reaction. | Silylation is faster in DMF than in DCM. | acs.org |

Derivatization Strategies for 1-Propanol, 3-(triethylsilyl)-

The bifunctional nature of 1-Propanol, 3-(triethylsilyl)- allows for a variety of derivatization reactions at the hydroxyl group. These transformations are useful for introducing new functionalities while retaining the silyl group, or for converting the alcohol into a better leaving group for subsequent reactions.

The primary hydroxyl group can undergo standard alcohol reactions. For instance, it can be oxidized to the corresponding aldehyde, 3-(triethylsilyl)propanal, or further to the carboxylic acid, 3-(triethylsilyl)propanoic acid, using appropriate oxidizing agents.

Esterification and etherification reactions are also straightforward. The alcohol can be reacted with acyl chlorides or carboxylic acids (under conditions like Fischer esterification) to form esters. To form ethers, the alcohol can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide (Williamson ether synthesis).

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. This facilitates nucleophilic substitution reactions at the terminal carbon.

A notable derivatization is the reaction of ω-silyl allylic alcohols with ozone, which can lead to the formation of α-formyl silyl peroxides, versatile synthetic intermediates. acs.org While not a direct derivatization of the saturated propanol, it highlights the reactivity of related unsaturated analogues. The trimethylsilyl analogue, 3-(trimethylsilyl)-1-propanol (B47037), is used in the synthesis of telechelic oligomers and β-seleno-γ-silyl alcohols, showcasing the synthetic utility of this class of compounds. sigmaaldrich.comalfa-chemistry.com

Esterification Reactions to Form Functionalized Diesters

The hydroxyl group of 3-(silyl)propanols can be readily esterified to introduce a variety of functional groups. These reactions typically proceed under standard esterification conditions, such as reaction with a carboxylic acid in the presence of an acid catalyst, or via reaction with a more reactive acyl chloride or anhydride (B1165640) in the presence of a base.

A notable application is the synthesis of functionalized bisphosphonic acid esters. For instance, 3-(trimethylsilyl)-1-propanol has been used to prepare symmetric partial esters of methylenebisphosphonic acid. In a representative procedure, methylenebis(phosphonic acid dichloride) is reacted with an alcohol like 3-(trimethylsilyl)-1-propanol under anhydrous, basic conditions to yield the corresponding bisphosphonic ester. This method provides a facile route to specialized organosilicon-containing phosphonates.

The general approach for such esterifications can be adapted for various dicarboxylic acids or their derivatives to form functionalized diesters, where the 3-(silyl)propanol moiety is incorporated at both ends of the dicarboxylic acid chain. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields.

Table 1: Representative Esterification of Silyl Propanols

| Alcohol | Reagent | Product Type | Reference |

|---|

Chemical Transformations of the Propanol Backbone: Carbamatization, Mesylation, and Azidation

The propanol backbone of 3-(silyl)propanols is amenable to a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Carbamatization: The hydroxyl group can be converted to a carbamate (B1207046) through reaction with an isocyanate or by using a chloroformate followed by an amine. This transformation is valuable for introducing the carbamoyl (B1232498) group, which is a key functional group in many biologically active molecules and polymers.

Mesylation: The conversion of the hydroxyl group to a good leaving group is a critical step for subsequent nucleophilic substitution reactions. Mesylation, the reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534), is a common and efficient method to form the corresponding mesylate. masterorganicchemistry.com This transformation has been demonstrated for silyl-containing alcohols, such as the mesylation of trans-3-(trimethylsilyl)allyl alcohol. mdpi.com The resulting mesylate is a versatile intermediate.

Azidation: Alkyl azides are valuable synthetic precursors for amines, triazoles, and other nitrogen-containing heterocycles. The hydroxyl group of 3-(silyl)propanols can be converted to an azide (B81097), typically through a two-step sequence involving initial conversion to a mesylate or tosylate, followed by nucleophilic substitution with an azide salt, such as sodium azide (NaN₃). rsc.org A direct, one-pot conversion of alcohols, including silyl ethers, to their corresponding azides can be achieved using reagents like 2,4,6-trichloro nih.govrsc.orgrsc.orgtriazine in the presence of tetrabutylammonium (B224687) azide. This method has shown high selectivity for primary alcohols.

Table 2: Key Transformations of the Propanol Backbone

| Transformation | Reagent(s) | Intermediate/Product | Significance |

|---|---|---|---|

| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine | Alkyl Mesylate | Formation of an excellent leaving group for substitution reactions. masterorganicchemistry.commdpi.com |

| Azidation | 1. MsCl, Et₃N 2. Sodium Azide (NaN₃) | Alkyl Azide | Precursor for amines and N-heterocycles. rsc.org |

Enantioselective Synthesis and Kinetic Resolution of Organosilicon Propanols (e.g., Enzymatic Methods)

The synthesis of enantiomerically pure chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries. researchgate.net For organosilicon propanols, enzymatic methods have proven to be powerful tools for achieving high enantioselectivity. rsc.org

Enzymatic Kinetic Resolution (EKR): A primary method for obtaining enantiopure silyl propanols is the kinetic resolution of a racemic mixture. This technique utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the alcohol, allowing for the separation of the faster-reacting enantiomer (as its ester) from the slower-reacting one (the unreacted alcohol). mdpi.com Lipase-catalyzed kinetic resolution of various aryltrimethylsilyl chiral alcohols has been studied extensively, achieving excellent enantiomeric excesses (>99%) and high conversions. mdpi.com Lipases such as those from Candida antarctica (CaL-B) and Pseudomonas fluorescens are often employed, with vinyl acetate (B1210297) serving as a common acyl donor. ubbcluj.ro

Asymmetric Bioreduction: An alternative approach is the enantioselective reduction of a corresponding prochiral ketone. For example, the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one (B1224664) to (S)-4-(trimethylsilyl)-3-butyn-2-ol has been successfully carried out using whole cells of Candida parapsilosis, yielding the product with excellent enantiomeric excess (>99.9%). This biocatalytic process often uses a co-substrate, like 2-propanol, to regenerate the necessary NAD(P)H cofactor in situ.

Table 3: Enzymatic Resolution and Asymmetric Synthesis of Chiral Silyl Alcohols

| Method | Substrate | Biocatalyst | Key Findings | Reference(s) |

|---|---|---|---|---|

| Kinetic Resolution | Racemic aryltrimethylsilyl chiral alcohols | Lipases (e.g., CaL-B) | High enantiomeric ratios (E > 200) and enantiomeric excess (ee > 99%) for both the remaining alcohol and the acetylated product. mdpi.com | mdpi.com |

| Asymmetric Reduction | 4-(trimethylsilyl)-3-butyn-2-one | Candida parapsilosis (whole cells) | High yield (95.2%) and excellent product enantiomeric excess (ee > 99.9%). |

| Kinetic Resolution | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa lipase (B570770) | High enantiomeric excess of the product (ee_p = 96.2%) achieved in a two-phase medium. mdpi.com | mdpi.com |

Diastereoselective Homologation Procedures

Homologation, the extension of a carbon chain by one or more methylene (B1212753) units, is a fundamental transformation in organic synthesis. When applied to chiral substrates, achieving diastereoselectivity is crucial.

One powerful method for the one-carbon homologation of aldehydes is the Dondoni reaction, which utilizes 2-(trimethylsilyl)thiazole (B1297445) as a formyl anion equivalent. orgsyn.orgorgsyn.org This strategy has been successfully applied to the diastereoselective homologation of chiral aldehydes, such as D-(R)-glyceraldehyde acetonide, to produce α-hydroxy aldehydes. orgsyn.orgorgsyn.orgresearchgate.net The thiazole (B1198619) adduct is formed with high diastereoselectivity, and the thiazole ring is subsequently unmasked to reveal the aldehyde functionality. This methodology can be applied to silyl-containing aldehydes to construct more complex chiral structures.

Another relevant strategy involves the diastereoselective carbometalation of cyclopropene (B1174273) derivatives. nih.gov For example, the copper-catalyzed carbomagnesiation of enantiomerically enriched cyclopropenyl carbinols proceeds with high regio- and diastereoselectivity. The resulting cyclopropylmetal species can then be trapped with various electrophiles, including those that would lead to a homologated chain. Subsequent selective carbon-carbon bond cleavage can yield acyclic products with multiple stereocenters. While not a direct homologation of the propanol itself, these methods showcase advanced strategies for chain extension in related systems, which could be adapted for silyl-containing substrates. nih.gov

Comprehensive Spectroscopic and Structural Characterization of Organosilicon Propanols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent nuclei, primarily hydrogen (¹H), carbon (¹³C), and in this case, silicon (²⁹Si). Based on extensive searches of available scientific literature and databases, experimental NMR spectra for 1-Propanol (B7761284), 3-(triethylsilyl)- (CAS 2290-36-0) are not publicly available. However, the expected spectra can be predicted based on the known molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the number of different proton environments and their neighboring protons. For 1-Propanol, 3-(triethylsilyl)-, one would expect to observe distinct signals corresponding to the protons of the triethylsilyl group and the propyl chain.

Expected ¹H NMR Data:

Triethylsilyl Group (-Si(CH₂CH₃)₃): Two signals would be anticipated: a quartet for the methylene (B1212753) protons (-Si-CH₂ -CH₃) due to coupling with the adjacent methyl protons, and a triplet for the methyl protons (-Si-CH₂-CH₃ ) due to coupling with the adjacent methylene protons.

Propyl Chain (-CH₂CH₂CH₂OH): Three distinct signals corresponding to the three methylene groups would be expected. The protons on the carbon adjacent to the silicon atom (Si-CH₂ -), the central methylene protons (-CH₂ -), and the protons on the carbon bearing the hydroxyl group (-CH₂ -OH) would each appear as triplets due to coupling with their respective neighbors. The hydroxyl proton (-OH ) would likely appear as a broad singlet, which can exchange with deuterated solvents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule. This technique provides a detailed map of the carbon framework.

Expected ¹³C NMR Data: For 1-Propanol, 3-(triethylsilyl)-, a total of five distinct signals in the ¹³C NMR spectrum would be predicted, corresponding to the five unique carbon environments in the molecule.

Triethylsilyl Group (-Si(CH₂CH₃)₃): Two signals would be expected for the two different carbon atoms: one for the methylene carbons and one for the methyl carbons.

Propyl Chain (-CH₂CH₂CH₂OH): Three separate signals would correspond to the three methylene carbons of the propyl chain, each experiencing a different electronic environment due to its position relative to the silicon atom and the hydroxyl group.

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Silicon Nuclei Characterization

²⁹Si NMR spectroscopy is a specialized technique used to directly probe the silicon atom's chemical environment. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For 1-Propanol, 3-(triethylsilyl)-, the spectrum would be expected to show a single resonance, confirming the presence of a single silicon environment. The precise chemical shift would provide valuable information about the electronic effects of the three ethyl groups and the 3-hydroxypropyl group attached to the silicon atom.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. While an experimental IR spectrum for 1-Propanol, 3-(triethylsilyl)- could not be located in the searched databases, the key characteristic absorption bands can be predicted from its structure.

Expected IR Absorption Bands:

O-H Stretch: A strong, broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group's stretching vibration, broadened due to hydrogen bonding.

C-H Stretch: Multiple sharp peaks would appear in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the ethyl and propyl groups.

C-O Stretch: An absorption band in the range of 1050-1260 cm⁻¹ would indicate the stretching vibration of the C-O bond.

Si-C Stretch: Characteristic absorptions for the Si-C bond would be observed, typically in the fingerprint region of the spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Predicted collision cross section data, a parameter related to the ion's shape and size derived from ion mobility-mass spectrometry, is available for 1-Propanol, 3-(triethylsilyl)-. uni.lu

The predicted data indicates the expected m/z values for the molecule when it is ionized and forms various adducts (ions combined with other species like protons or sodium ions). uni.lu

Predicted Collision Cross Section Data for 1-Propanol, 3-(triethylsilyl)- Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 175.15128 | 142.9 |

| [M+Na]⁺ | 197.13322 | 148.5 |

| [M-H]⁻ | 173.13672 | 141.3 |

| [M+NH₄]⁺ | 192.17782 | 163.6 |

| [M+K]⁺ | 213.10716 | 147.2 |

| [M+H-H₂O]⁺ | 157.14126 | 138.6 |

| [M+HCOO]⁻ | 219.14220 | 162.5 |

This table is generated based on predicted data.

The base molecule [M] has a monoisotopic mass of 174.144 Da. The fragmentation pattern in a typical electron ionization (EI) mass spectrum would likely show characteristic losses, such as the loss of an ethyl group, a water molecule, or cleavage of the propyl chain, providing further evidence for the compound's structure.

Chromatographic Techniques for Compound Purity and Mixture Composition (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like 1-Propanol, 3-(triethylsilyl)- and analyzing mixtures containing it.

In a GC-MS analysis, the sample is vaporized and passed through a long column where components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. For 1-Propanol, 3-(triethylsilyl)-, this would result in a chromatogram showing a primary peak corresponding to the compound, with the retention time being a characteristic property. The area of this peak can be used to quantify the compound's purity. Any other peaks would indicate the presence of impurities, which could be identified by their respective mass spectra. The volatility of organosilicon compounds makes them particularly well-suited for GC-based analysis.

Mechanistic Investigations and Reactivity Profiles of 1 Propanol, 3 Triethylsilyl in Organic Transformations

The Role of Silyl (B83357) Ethers as Protecting Groups for Hydroxyl Functionalities

In complex organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. libretexts.org Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, stability under a range of conditions, and straightforward removal. chemistrysteps.commasterorganicchemistry.com The triethylsilyl (TES) ether is a frequently used example within this class.

The formation of a silyl ether, such as a triethylsilyl ether, typically proceeds through the reaction of an alcohol with a trialkylsilyl halide, like triethylsilyl chloride, in the presence of a base. libretexts.org The mechanism is generally considered to be an SN2-like nucleophilic substitution at the silicon center. libretexts.orgchemistrysteps.comyoutube.com

The process begins with the base, often a tertiary amine like triethylamine (B128534) or an imidazole (B134444), deprotonating the alcohol to form a more nucleophilic alkoxide. chemistrysteps.com This alkoxide then attacks the electrophilic silicon atom of the silyl chloride, displacing the chloride leaving group. youtube.com Although this reaction occurs at a silicon atom bearing three alkyl substituents, the SN2-like pathway is viable. This is because silicon, being in the third period of the periodic table, is larger than carbon and has longer bond lengths. chemistrysteps.comyoutube.com This increased size reduces the steric hindrance from the ethyl groups, allowing the nucleophile to access the silicon center. libretexts.orgchemistrysteps.com The reaction is driven by the formation of a strong silicon-oxygen bond. wikipedia.org

General Reaction for TES Ether Formation:

A critical feature of any protecting group is its stability profile. Silyl ethers are generally stable under neutral and basic conditions, and are resistant to many oxidizing and reducing agents as well as organometallic reagents like Grignard reagents. masterorganicchemistry.comnumberanalytics.com However, their stability towards acidic and basic hydrolysis varies significantly depending on the steric bulk of the alkyl groups attached to the silicon atom. wikipedia.orgharvard.edu

Generally, increasing the steric hindrance around the silicon atom enhances the stability of the silyl ether. researchgate.netthieme-connect.de The triethylsilyl (TES) group is more stable than the trimethylsilyl (B98337) (TMS) group but less stable than bulkier groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). wikipedia.orgthieme-connect.de This differential stability allows for the selective protection and deprotection of multiple hydroxyl groups within the same molecule. total-synthesis.com

The following table summarizes the relative stability of common silyl ethers towards acidic and basic hydrolysis.

Table 1: Relative Stability of Silyl Ethers to Hydrolysis

| Silyl Group | Abbreviation | Relative Stability (Acidic) | Relative Stability (Basic) |

|---|---|---|---|

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | ~10-100 |

| tert-Butyldimethylsilyl | TBS / TBDMS | ~20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | ~700,000 | ~100,000 |

| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 | ~20,000 |

Data sourced from multiple studies and represents approximate relative rates of cleavage. wikipedia.orgharvard.eduthieme-connect.detotal-synthesis.com

While stable under many basic conditions, silyl ethers can be cleaved by strong bases. numberanalytics.com They are also sensitive to strongly acidic conditions. numberanalytics.com For instance, TES ethers can be cleaved with p-toluenesulfonic acid in methanol. gelest.com

The removal of silyl ether protecting groups can be achieved under mild and highly selective conditions. wikipedia.org The choice of deprotection reagent allows chemists to unmask a specific alcohol while leaving other silyl ethers or acid/base-sensitive groups intact.

Fluoride-Mediated Cleavage: The most common method for cleaving silyl ethers involves the use of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.comgelest.com This method is effective for nearly all types of silyl ethers. gelest.com The reaction's success is driven by the exceptionally high thermodynamic stability of the silicon-fluorine (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond. masterorganicchemistry.comtotal-synthesis.com The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to the cleavage of the Si-O bond and regeneration of the alcohol. youtube.comtotal-synthesis.comvaia.com The use of TBAF is particularly advantageous as its butyl groups render it soluble in common organic solvents. chemistrysteps.comyoutube.com

Acidic Hydrolysis: Silyl ethers can also be deprotected under acidic conditions. wikipedia.org The rate of acidic hydrolysis is highly dependent on the steric bulk of the silyl group; less hindered silyl ethers are cleaved much more rapidly than more hindered ones. wikipedia.org For example, a TMS ether can be cleaved selectively in the presence of a TES or TBS ether. thieme-connect.de Reagents commonly used for acidic deprotection include aqueous solutions of acids like hydrochloric acid or trifluoromethanesulfonic acid, often in a solvent like tetrahydrofuran (B95107) (THF) or methanol. gelest.com Milder acidic conditions, such as using pyridinium (B92312) p-toluenesulfonate (PPTS), can also be employed for the selective deprotection of more labile silyl ethers. total-synthesis.com

Other Controlled Cleavage Methods: Specific reagents have been developed for highly selective deprotections. For instance, treatment with hydrogen fluoride-pyridine (HF•pyr) is an effective method for cleaving silyl ethers, including the selective removal of a primary TES group. gelest.com The conditions for these reactions can be fine-tuned to deprotect one type of silyl ether in the presence of another, a crucial strategy in the synthesis of complex polyhydroxylated molecules. wikipedia.orgtotal-synthesis.com

Both kinetic and thermodynamic factors play a crucial role in the formation and cleavage of silyl ethers.

Kinetics: The rate of both silylation (installation) and desilylation (removal) is heavily influenced by steric factors. wikipedia.org Sterically hindered alcohols react more slowly with silylating agents. Similarly, silyl ethers with bulky substituents on the silicon atom (like TIPS) are formed more slowly but are also more resistant to cleavage. wikipedia.orgresearchgate.net The choice of base and solvent can also affect the reaction kinetics. organic-chemistry.org For example, the use of a highly reactive silylating agent like a silyl triflate can accelerate the protection of sterically demanding alcohols. wikipedia.org

Thermodynamics: The formation of silyl ethers is thermodynamically favorable due to the strength of the resulting Si-O bond. wikipedia.orgwikipedia.org Conversely, the most common deprotection strategy is driven by the formation of the even stronger Si-F bond. total-synthesis.com The high bond energy of the Si-F bond provides a powerful thermodynamic driving force for fluoride-mediated cleavage reactions, making them essentially irreversible. organic-chemistry.org

Intrinsic Reactivity of the Silicon-Carbon and Silicon-Oxygen Bonds

The unique reactivity of organosilicon compounds stems from the nature of the bonds silicon forms with carbon and other heteroatoms like oxygen. The silicon-carbon bond is longer (approx. 1.89 Å) and weaker than a typical carbon-carbon bond (approx. 1.54 Å). wikipedia.org It is also polarized towards carbon due to carbon's higher electronegativity. wikipedia.org The silicon-oxygen bond is significantly stronger and is a key feature in the stability of silyl ethers. wikipedia.org

A fundamental aspect of silicon's reactivity is its susceptibility to nucleophilic attack. wikipedia.org This reactivity is central to both the formation and cleavage of silyl ethers. Unlike a tertiary carbon atom, which is sterically shielded from SN2 attack, the larger atomic radius of silicon allows nucleophiles to approach the silicon center more readily. chemistrysteps.comyoutube.com

Furthermore, silicon has accessible d-orbitals, which allows it to form hypervalent, pentacoordinate intermediates or transition states upon nucleophilic attack. organic-chemistry.orglibretexts.org This is a key difference from carbon chemistry and provides a lower energy pathway for substitution reactions. libretexts.org The reaction of an alcohol with a silyl chloride, or the cleavage of a silyl ether by fluoride, proceeds through such a trigonal bipyramidal intermediate. youtube.comtotal-synthesis.com Strong nucleophiles, particularly those based on highly electronegative atoms like fluorine and oxygen, are especially effective at attacking the silicon center. almerja.com This inherent reactivity makes the silicon atom a versatile handle for a wide range of chemical transformations.

Hydrolysis and Condensation Reactions of Silylated Species

The hydrolysis and condensation of organosilicon compounds, such as 1-Propanol (B7761284), 3-(triethylsilyl)-, are fundamental processes in sol-gel science and materials chemistry. These reactions involve the cleavage of silicon-carbon or silicon-oxygen bonds by water and the subsequent formation of siloxane (Si-O-Si) linkages. While specific kinetic data for 1-Propanol, 3-(triethylsilyl)- are not extensively documented in readily available literature, the mechanistic principles can be inferred from studies on analogous trialkylsilanes and alkoxysilanes.

The hydrolysis of the triethylsilyl group in a compound like 1-Propanol, 3-(triethylsilyl)- to yield the corresponding silanol (B1196071) (triethylsilanol) and propane (B168953) is generally a slow process due to the stability of the silicon-carbon bond. However, the hydroxyl group of the propanol (B110389) moiety can undergo condensation reactions with other silanols or silylating agents.

More commonly, the alcohol itself is a product of the hydrolysis of a corresponding silyl ether (R-O-SiEt₃). The reverse reaction, the formation of a silyl ether from 1-Propanol, 3-(triethylsilyl)-, is a condensation reaction, typically with another silanol or a halosilylating agent, though this is an intermolecular reaction rather than a self-condensation of the title compound.

Self-condensation of 1-Propanol, 3-(triethylsilyl)- would involve the formation of a silyl ether from the alcohol group of one molecule and the silyl moiety of another, which is not a typical reaction pathway without specific activation. A more relevant process is the condensation of a silanol, derived from the hydrolysis of a related species, or the dehydrative condensation between the alcohol and a silanol. This reaction can be catalyzed by acids, bases, or metal complexes. google.com The mechanism generally involves the protonation of a hydroxyl group under acidic conditions or the direct nucleophilic attack by a silanolate anion under basic conditions.

The reactivity in hydrolysis and condensation is significantly influenced by the steric bulk of the alkyl groups on the silicon atom. The triethylsilyl group is more sterically hindered than the more commonly studied trimethylsilyl group, which generally results in slower reaction rates for both hydrolysis and condensation under comparable conditions.

Table 1: Representative Factors Influencing Hydrolysis and Condensation of γ-Hydroxypropyl-Trialkylsilanes

| Factor | Condition | Expected Effect on 1-Propanol, 3-(triethylsilyl)- | Rationale |

| pH | Acidic (pH < 4) | Accelerated hydrolysis of any Si-O linkages present. | Protonation of oxygen atoms makes the silicon center more electrophilic and susceptible to nucleophilic attack by water. |

| pH | Basic (pH > 10) | Accelerated condensation between silanol and alcohol groups. | Formation of highly nucleophilic silanolate anions (R₃SiO⁻) promotes attack on other silicon atoms or activated carbon centers. |

| Catalyst | Lewis Acids (e.g., Sc(OTf)₃) | May promote condensation or reactions at the hydroxyl group. acs.org | Activation of the hydroxyl group by coordination to the metal center. |

| Solvent | Protic Solvents (e.g., water, methanol) | Can participate in and facilitate hydrolysis and proton transfer steps. wiley-vch.de | Solvents can act as reagents and stabilize charged intermediates. |

| Steric Hindrance | Triethylsilyl vs. Trimethylsilyl | Slower reaction rates for both hydrolysis and condensation. | The larger ethyl groups impede the approach of nucleophiles or other reactants to the silicon center compared to smaller methyl groups. fishersci.ca |

Catalyzed Transformations Involving the Silyl Moiety

The triethylsilyl group in 1-Propanol, 3-(triethylsilyl)- is not merely a passive structural component but can be actively involved in a variety of catalyzed transformations. These reactions leverage the unique electronic properties and reactivity of the carbon-silicon bond.

Protodesilylation: The C(sp³)–Si bond can be cleaved under the influence of acid or base catalysts, replacing the silyl group with a proton. For instance, treatment with a strong acid like trifluoroacetic acid can lead to the formation of propane. Base-catalyzed protodesilylation, while less common for alkylsilanes compared to arylsilanes, can be achieved under specific conditions, often requiring a potent base like potassium tert-butoxide in a suitable solvent.

Oxidative Cleavage (Tamao-Fleming Oxidation): A cornerstone of organosilicon chemistry, the Tamao-Fleming oxidation allows for the transformation of a carbon-silicon bond into a carbon-oxygen bond. In the context of 1-Propanol, 3-(triethylsilyl)-, this would convert the silyl group into a hydroxyl group, yielding 1,3-propanediol. This transformation typically requires a two-step sequence involving the conversion of the alkyl group on silicon to a more reactive group (like a halide or alkoxy group) followed by oxidation with a peroxy acid or hydrogen peroxide under basic conditions.

Cross-Coupling Reactions: The triethylsilyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. fishersci.ca This involves the reaction of the organosilane with an organic halide or triflate in the presence of a palladium catalyst and an activator, typically a fluoride source (e.g., TASF, TBAF). This would form a new carbon-carbon bond at the position of the silyl group, although such reactions are more common for vinyl- and arylsilanes.

Hydrosilylation: While 1-Propanol, 3-(triethylsilyl)- itself is not a hydrosilane, its derivatives can be involved in hydrosilylation chemistry. For example, if the alcohol is oxidized to the corresponding aldehyde, intramolecular hydrosilylation could be catalyzed by transition metals, though this would require the presence of a Si-H bond, which is not present in the parent molecule. Related ruthenium-catalyzed dehydrogenative coupling reactions can transform alcohols into esters or, in the presence of thiols, thioesters. nih.gov

Table 2: Overview of Potential Catalyzed Transformations for the Triethylsilyl Group

| Transformation | Catalyst System | Activator/Co-reagent | Potential Product from 1-Propanol, 3-(triethylsilyl)- |

| Protodesilylation | Brønsted Acid (e.g., TFA) | - | 1-Propanol |

| Tamao-Fleming Oxidation | - | 1. Halogenation (e.g., NBS) 2. H₂O₂, KHCO₃ | 1,3-Propanediol |

| Hiyama Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄) | Fluoride source (e.g., TBAF) + Aryl Halide (Ar-X) | 1-Aryl-3-propanol |

| Dehydrogenative Coupling | Ru-complex | Thiol (R-SH) | S-alkyl 3-(triethylsilyl)propanethioate (from the aldehyde) |

Studies on Stereochemical Control and Chirality Induction in Organosilicon Propanol Reactions

While 1-Propanol, 3-(triethylsilyl)- is an achiral molecule, its silyl moiety can exert significant influence on the stereochemical outcome of reactions at adjacent or nearby functional groups. Furthermore, reactions can be designed to introduce new chiral centers into the molecule with high degrees of stereocontrol.

Substrate-Controlled Diastereoselectivity: The sterically demanding triethylsilyl group can act as a directing group in reactions involving the propanol chain. For example, in the reaction of a derivative, such as 3-(triethylsilyl)propanal (obtained by oxidation of the alcohol), with a nucleophile, the bulky silyl group can block one face of the molecule, leading to preferential attack from the less hindered face. This results in the formation of one diastereomer in excess. This principle is widely used in organic synthesis, where allylic alcohols with a silyl group can direct the stereochemistry of epoxidation or cyclopropanation reactions on the double bond. unl.pt

Chirality Induction: Enantioselective reactions can be performed on derivatives of 1-Propanol, 3-(triethylsilyl)- using chiral catalysts or reagents to generate chiral products. stereoelectronics.orgethernet.edu.et For instance, the asymmetric reduction of 3-(triethylsilyl)prop-2-en-1-ol could yield a chiral alcohol. Similarly, the enantioselective addition of an organometallic reagent to 3-(triethylsilyl)propanal, catalyzed by a chiral ligand, would produce a chiral secondary alcohol with high enantiomeric excess. The mechanism of such induction often involves the formation of a transient chiral complex between the catalyst and the substrate, which then reacts through a lower-energy transition state to afford one enantiomer preferentially. nih.govchemrxiv.org

Research into chiral silicon compounds has also shown that chirality can be centered at the silicon atom itself. While challenging, methods for the enantioselective synthesis of silicon-stereogenic silanes have been developed, often relying on chiral auxiliaries or transition-metal catalysis. Although 1-Propanol, 3-(triethylsilyl)- has a symmetric silicon center, related chiral silanes can be synthesized and their stereochemistry can influence subsequent reactions.

Table 3: Illustrative Examples of Stereocontrol in Reactions of Silyl-Functionalized Propanols

| Reaction Type | Substrate Derivative | Chiral Catalyst / Reagent | Potential Product | Expected Stereochemical Outcome |

| Asymmetric Reduction | 3-(Triethylsilyl)propanal | (R)-CBS Catalyst, BH₃ | (R)-1-Propanol, 3-(triethylsilyl)- | High enantiomeric excess (ee) of the (R)-enantiomer. |

| Diastereoselective Addition | 3-(Triethylsilyl)propanal | Grignard Reagent (e.g., MeMgBr) | 2-Butanol, 4-(triethylsilyl)- | Felkin-Anh model would predict the formation of the anti-diastereomer. |

| Directed Cyclopropanation | (Z)-3-(Triethylsilyl)prop-2-en-1-ol | Simmons-Smith Reagent (Zn(Cu), CH₂I₂) | [1-(Hydroxymethyl)-2-(triethylsilyl)cyclopropyl]methanol | High syn-diastereoselectivity due to coordination of the reagent to the hydroxyl group. unl.pt |

| Enzyme-Catalyzed Resolution | (rac)-1-Phenyl-3-(triethylsilyl)propan-1-ol | Lipase (B570770) (e.g., Lipase PS) + Acyl Donor | (S)-1-Phenyl-3-(triethylsilyl)propan-1-ol and (R)-acetate | High enantiomeric ratio (E > 200) based on analogous systems with trimethylsilyl groups. researchgate.net |

Applications and Synthetic Utility of 1 Propanol, 3 Triethylsilyl in Modern Organic Chemistry

1-Propanol (B7761284), 3-(triethylsilyl)- as a Versatile Synthetic Intermediate

The bifunctional nature of 1-Propanol, 3-(triethylsilyl)-, featuring both a reactive hydroxyl group and a stable triethylsilyl moiety, allows it to serve as a versatile building block in organic synthesis.

While detailed syntheses of highly complex natural products using 1-Propanol, 3-(triethylsilyl)- as a key starting material are not widely reported, its utility as a precursor for creating more elaborate structures is established. The hydroxyl group can be readily transformed into other functionalities, such as esters or carbamates. For instance, it is a precursor to 3-(triethylsilyl)propyl carbamate (B1207046), which has been studied in the context of switchable ionic liquids. gatech.edu Furthermore, derivatives like 1,3,5-tris(3-(triethylsilylpropyl) isocyanurate have been synthesized, demonstrating the incorporation of the triethylsilylpropyl scaffold into more complex, heterocyclic structures. google.com These transformations highlight its role in generating molecules with combined organosilicon and organic functional features.

The triethylsilylpropyl group is utilized in the construction of specialized polymers. Although direct initiation of Atom Transfer Radical Polymerization (ATRP) by 1-Propanol, 3-(triethylsilyl)- is not prominently documented, closely related derivatives are key in other controlled polymerization techniques. For example, 3-(triethylsilyl)propyl isocyanate (TEtSPI), which can be synthesized from precursors like allylamine (B125299) and triethylsilane, is used as a monomer in living anionic polymerization. researchgate.netresearchgate.net This process allows for the creation of well-defined polyisocyanates. researchgate.net The stability of the triethylsilyl group under these polymerization conditions is crucial. The synthesis of such monomers demonstrates the potential for the 3-(triethylsilyl)propanol building block to be incorporated into polymer chains, offering a route to telechelic polymers or polymers with tailored side-chain functionalities. researchgate.net

A primary application of 1-Propanol, 3-(triethylsilyl)- is to introduce the bulky and lipophilic triethylsilylpropyl group into larger molecules. This is achieved by leveraging the reactivity of its hydroxyl group. For example, silylation of a free hydroxyl group with TESCl (triethylsilyl chloride) is a common step in multi-step synthesis to protect the alcohol. williams.edu Conversely, starting with 1-Propanol, 3-(triethylsilyl)-, the entire -(CH2)3Si(C2H5)3 moiety can be appended to a molecule of interest through esterification, etherification, or other reactions at the hydroxyl position. This strategy is valuable for modifying the steric and electronic properties of the target molecule.

Applications in Protecting Group Chemistry Beyond Alcohols

The use of the triethylsilylpropyl group derived from 1-Propanol, 3-(triethylsilyl)- extends to the protection of functional groups other than alcohols, particularly in polymer chemistry. In the anionic polymerization of isocyanates, dual functional initiators are sometimes employed to both initiate polymerization and protect the living chain anion to prevent side reactions like trimerization. researchgate.net Research into the living anionic polymerization of 3-(triethylsilyl)propyl isocyanate (TEtSPI) has shown that a highly stabilized amidate anion can be generated, which acts to protect the propagating chain end. researchgate.netresearchgate.net This "synchronized function of chain-end protection" showcases a specialized application of the triethylsilylpropyl moiety in stabilizing reactive intermediates, a core concept of protecting group strategy. researchgate.net

Surface Science and Materials Modification through Organosilicon Propanol (B110389) Derivatives

Supramolecular Chemistry and Investigations of Aggregation Properties of Silylated Propanol Derivatives

Supramolecular chemistry investigates the formation of complex assemblies through non-covalent interactions. wikipedia.orgsiesascs.edu.in The structure of silylated propanols, with a polar alcohol head and a nonpolar organosilicon tail, makes them interesting candidates for studying aggregation phenomena and solvent effects. acs.org The balance between the hydrophilic hydroxyl group and the hydrophobic triethylsilylpropyl tail could lead to self-assembly in certain solvents. However, specific research focused on the aggregation properties or supramolecular assemblies of 1-Propanol, 3-(triethylsilyl)- is not found in the current body of scientific literature. General principles suggest that such amphiphilic molecules could form micelles or other aggregates, but dedicated studies are required to confirm and characterize this behavior. acs.org

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| 1-Propanol, 3-(triethylsilyl)- | 2290-36-0 |

| 3-(triethylsilyl)propyl isocyanate (TEtSPI) | Not available |

| 1,3,5-tris(3-(triethylsilylpropyl) isocyanurate | Not available |

| Triethylsilyl chloride (TESCl) | 994-30-9 |

| Allylamine | 107-11-9 |

Theoretical and Computational Studies of Organosilicon Propanols

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and properties of organosilicon compounds. nih.govmdpi.com These calculations can predict a variety of molecular properties with a high degree of accuracy. nih.gov For a molecule like 1-Propanol (B7761284), 3-(triethylsilyl)-, DFT calculations can elucidate key parameters that govern its chemical behavior.

Theoretical studies on similar organosilicon molecules, such as silyl (B83357) ethers and other alkoxysilanes, have successfully predicted geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties like dipole moments and atomic charges. researchgate.netmdpi.com For instance, DFT calculations have been employed to determine the conformational preferences of flexible molecules, which is crucial for understanding their reactivity. mdpi.comnih.gov In the case of 1-Propanol, 3-(triethylsilyl)-, the rotation around the Si-C and C-C bonds would lead to various conformers, and DFT could predict their relative energies.

| Calculated Property | Typical DFT Functional/Basis Set | Significance for 1-Propanol, 3-(triethylsilyl)- |

|---|---|---|

| Optimized Molecular Geometry | B3LYP/6-31G(d) | Provides bond lengths, bond angles, and dihedral angles for the most stable conformer. |

| Dipole Moment | M06-2X/6-311+G(d,p) | Indicates the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO-LUMO Energy Gap | B3LYP/6-311+G(d,p) | Relates to the molecule's electronic excitability and kinetic stability. |

| Vibrational Frequencies | B3LYP/6-31G(d) | Allows for the assignment of peaks in experimental IR and Raman spectra. |

| NMR Chemical Shifts (¹H, ¹³C, ²⁹Si) | GIAO-B3LYP/6-311+G(2d,p) | Aids in the confirmation of the molecular structure by comparison with experimental NMR data. |

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational chemistry provides powerful methods for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For organosilicon propanols, this includes modeling reactions such as silylation, condensation, and oxidation. By calculating the energies of reactants, transition states, and products, it is possible to determine reaction barriers and thermodynamics, offering insights into reaction feasibility and kinetics. uva.es

For example, the silylation of alcohols to form silyl ethers is a common reaction. Computational studies on similar systems have elucidated the role of catalysts and the nature of the transition states involved. nih.govuni-muenchen.de These studies often reveal a step-wise mechanism, where the catalyst activates the silicon center, facilitating the nucleophilic attack by the alcohol. uni-muenchen.de In the context of 1-Propanol, 3-(triethylsilyl)-, computational modeling could be used to explore its formation from the reaction of a triethylsilyl source with propanol (B110389) or its subsequent reactions, such as etherification or oxidation.

The table below illustrates the types of data that can be obtained from computational modeling of a hypothetical reaction involving an organosilicon propanol.

| Reaction Coordinate Parameter | Computational Method | Information Gained |

|---|---|---|

| Reactant and Product Energies | DFT (e.g., B3LYP) | Determines the overall reaction enthalpy and whether the reaction is exothermic or endothermic. |

| Transition State Geometry and Energy | Transition State Search Algorithms (e.g., QST2/QST3) | Identifies the structure of the highest energy point along the reaction pathway and calculates the activation energy. |

| Intrinsic Reaction Coordinate (IRC) | IRC Calculations | Confirms that the identified transition state connects the correct reactants and products. |

| Solvent Effects | Continuum Solvation Models (e.g., PCM, SMD) | Models how the solvent influences the energies of species along the reaction pathway. |

Studies on the polycondensation of alkoxysilanes, which are structurally related to 1-Propanol, 3-(triethylsilyl)-, have used reactive molecular dynamics to observe the formation of siloxane bonds. rsc.org These simulations can track the dynamic processes of hydrolysis and condensation, revealing the growth mechanisms of silica (B1680970) materials. rsc.org

Prediction of Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its reactivity is a fundamental goal of chemistry. Computational studies are invaluable in this area, as they allow for systematic modifications to a molecule's structure and the subsequent calculation of its reactivity parameters. For organosilicon alcohols, key structural features that influence reactivity include the nature of the alkyl groups on the silicon atom, the length of the alkyl chain connecting the silicon and the hydroxyl group, and the presence of any other functional groups.

For 1-Propanol, 3-(triethylsilyl)-, the triethylsilyl group is expected to have a significant impact on the reactivity of the propanol moiety. The steric bulk of the triethylsilyl group can hinder the approach of reactants to the hydroxyl group, potentially slowing down reactions at this site. open.ac.uk Electronically, the silicon atom can also influence the acidity of the hydroxyl proton.

General principles derived from computational studies on organosilicon compounds include:

Steric Effects: Larger substituents on the silicon atom generally decrease the rate of nucleophilic attack at the silicon center. open.ac.uk

Electronic Effects: Electron-withdrawing groups on the silicon atom can make it more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups have the opposite effect.

Leaving Group Ability: In substitution reactions at the silicon center, the nature of the leaving group is critical, with better leaving groups leading to faster reactions. open.ac.uk

Quantitative Structure-Activity Relationship (QSAR) models, which are often built using computationally derived descriptors, can be used to predict the reactivity of a series of related compounds. While no specific QSAR studies on 1-Propanol, 3-(triethylsilyl)- are documented, the principles are broadly applicable to organosilicon compounds. researchgate.net

Molecular Dynamics Simulations and Their Applications (e.g., as a solvent in modeling)

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into processes such as conformational changes, diffusion, and interactions with other molecules. nih.gov For a molecule like 1-Propanol, 3-(triethylsilyl)-, MD simulations could be employed in several ways.

Firstly, simulations of the pure liquid could reveal details about its bulk properties, such as density, viscosity, and self-diffusion coefficient, as a function of temperature and pressure. The simulations would also provide information on the intermolecular interactions, such as hydrogen bonding between the hydroxyl groups.

Secondly, 1-Propanol, 3-(triethylsilyl)- could be used as a component in MD simulations of more complex systems. For example, it could be modeled as a co-solvent or an additive in a simulation to study its effect on the behavior of other molecules. Reactive MD simulations, using force fields like ReaxFF, have been successfully applied to study the condensation of alkoxysilanes on silica surfaces, a process relevant to materials science. nih.govacs.orgacs.org In such simulations, a molecule like 1-Propanol, 3-(triethylsilyl)- could be included to understand its role in surface modification processes.

The table below summarizes potential applications of MD simulations involving 1-Propanol, 3-(triethylsilyl)-.

| Simulation Type | Force Field | Potential Application |

|---|---|---|

| All-Atom MD of Pure Liquid | e.g., OPLS-AA, CHARMM | Prediction of bulk properties and analysis of intermolecular interactions. |

| MD of a Solute in 1-Propanol, 3-(triethylsilyl)- | e.g., GAFF | Studying the solvation of a drug molecule or a catalyst. |

| Reactive MD (ReaxFF) | ReaxFF | Modeling the role of the compound in the formation of organosilicon polymers or its interaction with surfaces. nih.govacs.org |

While specific MD simulation studies focused solely on 1-Propanol, 3-(triethylsilyl)- are not prominent in the literature, the methodologies are well-established and could be readily applied to gain a deeper understanding of this compound's dynamic behavior and its interactions in various chemical environments.

Emerging Research Directions and Future Perspectives for 1 Propanol, 3 Triethylsilyl

Development of Novel Silyl (B83357) Protecting Groups and Advanced Cleavage Methodologies

The triethylsilyl (TES) group, a core component of 1-Propanol (B7761284), 3-(triethylsilyl)-, is a well-established protecting group for alcohols in organic synthesis. nih.gov Silyl ethers are valued for their ease of formation and selective removal under mild conditions. wikipedia.org Future research is focused on expanding the library of silyl protecting groups beyond common variants like Trimethylsilyl (B98337) (TMS), TES, tert-Butyldimethylsilyl (TBS), and Triisopropylsilyl (TIPS) to offer a wider spectrum of reactivity and selectivity. nih.govwikipedia.org The development of novel silyl groups with tailored steric and electronic properties will allow for more orthogonal protection strategies in complex, multi-step syntheses. thieme-connect.com For instance, researchers are exploring more sterically crowded silyl groups that exhibit higher resistance to acidic or basic conditions than the triethylsilyl group, enabling more precise control over deprotection sequences. thieme-connect.com

Concurrently, there is a significant push towards creating more advanced and environmentally benign cleavage methodologies. The standard method for silyl ether deprotection relies on fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), which leverages the high strength of the silicon-fluoride bond. encyclopedia.pubwikipedia.org However, emerging research is exploring milder and more selective alternatives. This includes the use of catalytic amounts of iron(III) chloride in methanol, which provides a low-cost and effective method for cleaving TES groups. thieme-connect.de Another innovative approach involves the reductive cleavage of silyl ethers, where combinations of reagents like triethylsilane and specific bases can rupture C–O bonds adjacent to the silyl ether. researchgate.net Recently, the discovery of "silyl etherase" enzymes that can hydrolyze Si-O bonds with high enantiospecificity represents a frontier in biocatalytic cleavage, offering unparalleled selectivity under gentle, aqueous conditions. nih.gov

Integration with Sustainable Chemistry Principles and Green Synthetic Routes

The integration of green chemistry principles into the synthesis of organosilicon compounds like 1-Propanol, 3-(triethylsilyl)- is a critical area of future research. ijnc.ir Key trends in this field include maximizing atom economy, utilizing renewable feedstocks, and minimizing energy consumption and waste. Traditional methods for creating silicon-carbon bonds can be energy-intensive. nih.gov Therefore, a primary goal is to develop synthetic pathways that are more efficient and environmentally sound.

Exploration of Bio-Catalytic and Enzymatic Transformations for Enhanced Selectivity

Biocatalysis is emerging as a powerful tool in organosilicon chemistry, offering the potential for highly selective reactions under mild, environmentally friendly conditions. researchgate.net While nature has not been found to incorporate silicon into primary or secondary metabolites, researchers are successfully engineering enzymes to perform novel transformations on organosilicon compounds. nih.govnih.gov This opens up exciting possibilities for the synthesis and modification of 1-Propanol, 3-(triethylsilyl)-.

Future research will likely focus on using enzymes for the selective synthesis of chiral silyl ethers. Organocatalytic methods are already being developed to create Si-stereogenic silanes, and biocatalysis offers a complementary route. acs.org Engineered enzymes, such as hydrolases, lipases, and proteases, are being investigated for their ability to catalyze the formation and cleavage of Si-O bonds with high enantioselectivity. nih.govresearchgate.net This could allow for the kinetic resolution of racemic mixtures of alcohols or the desymmetrization of diols during silylation. researchgate.net The development of enzymes that can mediate transformations directly at the silicon center could provide access to novel organosilicon structures that are difficult to obtain through traditional synthetic chemistry. chemrxiv.orgacs.org

Advanced Materials Science and Nanotechnology Applications (e.g., Fluorous Chemistry, Nanoscience Integration)

The unique bifunctional nature of 1-Propanol, 3-(triethylsilyl)-—with its reactive hydroxyl group and stable silyl group—makes it a promising building block for advanced materials and nanotechnology applications. The silicon atom imparts unique properties, such as thermal stability and hydrophobicity, which are valuable in materials science. mdpi.com

In nanotechnology, compounds like this are ideal for the surface modification of nanoparticles. The silyl group can act as an anchor to silica (B1680970) or metal oxide surfaces, while the terminal propanol (B110389) group can be further functionalized to attach other molecules, such as polymers, fluorescent dyes, or biologically active compounds. nih.gov This enables the creation of tailored nanomaterials for applications in diagnostics, drug delivery, and catalysis. For instance, organically modified silane (B1218182) (ORMOSIL)-based xerogel films have been used to create protective, functional coatings on porous silicon surfaces. nih.gov

Another emerging area is the application in fluorous chemistry. By creating fluorinated analogues of 1-Propanol, 3-(triethylsilyl)-, it may be possible to develop novel fluorous silyl ether protecting groups. soci.org These "fluorous tags" could facilitate the purification of complex reaction mixtures through fluorous solid-phase extraction, offering a more efficient and sustainable alternative to traditional chromatography. The unique properties of organosilicon fluorescent materials, which combine the stability of silicones with the optical properties of fluorophores, also present an avenue for developing new sensors and bio-imaging agents based on the 1-Propanol, 3-(triethylsilyl)- scaffold. mdpi.com

Automation and High-Throughput Screening in Organosilicon Compound Synthesis

The synthesis and optimization of organosilicon compounds can be significantly accelerated through the use of automation and high-throughput experimentation (HTE). drugtargetreview.com These technologies allow for the rapid, parallel execution of many reactions, making it possible to efficiently screen a wide range of catalysts, reagents, solvents, and reaction conditions. This is particularly valuable for discovering novel synthetic routes or optimizing existing ones for yield and selectivity. drugtargetreview.com

For the synthesis of 1-Propanol, 3-(triethylsilyl)-, an automated high-throughput system could be employed to screen different silylation agents and catalysts to find the most efficient combination for a given substrate. researchgate.net Robotic platforms can dispense precise, sub-milligram quantities of reagents into multi-well plates, allowing for hundreds or thousands of unique reactions to be run simultaneously. tecan.com The results can be rapidly analyzed using techniques like mass spectrometry, providing immediate feedback for the next round of optimization. researchgate.net This iterative cycle of screening and refinement drastically reduces the time and resources required for process development compared to traditional one-by-one experimentation. tecan.com The integration of machine learning algorithms with HTE data can further enhance this process, enabling predictive models that guide the design of more effective experiments and accelerate the discovery of optimal reaction conditions. drugtargetreview.com

Research Directions for 1-Propanol, 3-(triethylsilyl)-

| Research Area | Focus | Potential Impact |

| Novel Protecting Groups | Developing silyl groups with tailored steric/electronic properties. | Enhanced selectivity and orthogonality in complex organic synthesis. thieme-connect.com |

| Green Synthesis | Using renewable feedstocks and atom-efficient catalysts. | Reduced environmental impact and more sustainable chemical manufacturing. chemistryworld.com |

| Biocatalysis | Employing engineered enzymes for Si-O bond formation/cleavage. | Unprecedented enantioselectivity and reactions under mild, aqueous conditions. nih.govnih.gov |

| Nanotechnology | Surface functionalization of nanoparticles and materials. | Creation of advanced materials for diagnostics, drug delivery, and sensors. nih.govnih.gov |

| Automation & HTE | Rapid screening of reaction conditions and catalysts. | Accelerated discovery and optimization of synthetic routes for organosilicon compounds. drugtargetreview.com |

Q & A

Basic: What are the recommended synthetic routes for preparing 3-(triethylsilyl)-1-propanol?

Methodological Answer:

Synthesis typically involves silylation of 3-hydroxypropanol derivatives using triethylsilyl (TES) reagents. A common approach is the reaction of 3-chloro-1-propanol with triethylsilane in the presence of a catalyst (e.g., palladium or platinum) under inert conditions to prevent hydrolysis . Alternatively, nucleophilic substitution using triethylsilyl chloride with 3-hydroxypropanol in anhydrous solvents (e.g., THF) and a base (e.g., triethylamine) can yield the target compound. Purity is optimized via fractional distillation or column chromatography.

Basic: How can nuclear magnetic resonance (NMR) spectroscopy be optimized to characterize 3-(triethylsilyl)-1-propanol?

Methodological Answer:

For and NMR analysis, use deuterated solvents (e.g., CDCl) and internal standards like 3-(trimethylsilyl)propane-1-sulfonic acid (DSS-d), which provides a sharp singlet at 0 ppm for . Assign peaks by comparing chemical shifts:

- The triethylsilyl group (-Si(CHCH)) resonates as a triplet at ~0.5–1.0 ppm () and 5–10 ppm ().

- The hydroxyl proton (-OH) may require suppression techniques (e.g., DO exchange) due to broadening.

Advanced: How can researchers address discrepancies in thermodynamic data (e.g., vapor pressure) for silylated propanol derivatives?

Methodological Answer:

Contradictions in vapor pressure measurements (e.g., between static and transpiration methods) arise from experimental design. To resolve discrepancies:

Cross-validate methods : Compare ebulliometry (dynamic boiling point determination) with transpiration (gas-phase saturation) and static (closed-system) techniques .

Use high-purity samples : Impurities (e.g., residual solvents) skew results. Validate purity via GC-MS or DSC .

Leverage literature databases : SciFinder or NIST Chemistry WebBook provide secondary data to identify outliers .

Advanced: What is the role of 3-(triethylsilyl)-1-propanol in synthesizing reversible ionic liquids (RILs)?

Methodological Answer:

3-(Triethylsilyl)-1-propanol derivatives, such as 3-(triethylsilyl)-propylammonium carbamates, are precursors for RILs. React with CO under controlled pressure (1–5 bar) to form ionic liquids via reversible carbamate formation. Applications include solvent systems for biomass extraction or catalysis . Key steps:

- Functionalize the hydroxyl group to an amine (e.g., via Gabriel synthesis).

- React with CO to form zwitterionic intermediates.

- Optimize reversibility by adjusting silyl group steric bulk.

Advanced: What experimental precautions are critical for air-sensitive reactions involving 3-(triethylsilyl)-1-propanol?

Methodological Answer: